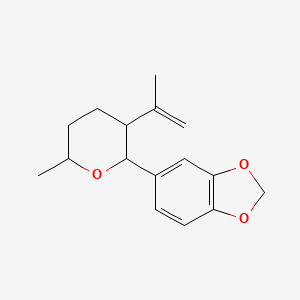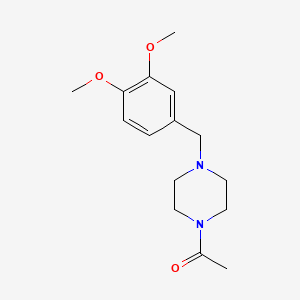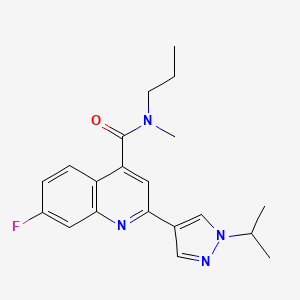
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as DMBT and has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the inhibition of various enzymes and signaling pathways. In cancer research, this compound inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, this compound inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection research, this compound activates the Nrf2/ARE pathway, which is a transcription factor that regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, this compound induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In inflammation research, this compound reduces the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In neuroprotection research, this compound protects neurons from oxidative stress and reduces neuroinflammation, leading to the prevention of neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide in lab experiments include its potent activity, selectivity, and low toxicity. The limitations of using this compound in lab experiments include its poor solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for the research on 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential application in other scientific research areas, the identification of its molecular targets and mechanisms of action, and the optimization of its pharmacokinetic and pharmacodynamic properties for clinical use. Additionally, the combination of this compound with other drugs or therapies could be explored for enhanced efficacy.
Méthodes De Synthèse
The synthesis of 3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3,6-dichloro-1-benzothiophene-2-carboxylic acid with 4-methyl-2-aminothiazole in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Applications De Recherche Scientifique
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide has been studied for its potential application in various scientific research areas such as cancer, inflammation, and neuroprotection. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection research, this compound has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propriétés
IUPAC Name |
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2OS2/c1-6-5-19-13(16-6)17-12(18)11-10(15)8-3-2-7(14)4-9(8)20-11/h2-5H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYJYXUKPSWBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-dichloro-N-(4-methyl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(diethylamino)ethyl]-3-(3-ethyl-4-oxo-3,4-dihydro-1-phthalazinyl)propanamide](/img/structure/B4965288.png)
![methyl 5-[4-(2-methoxy-2-oxoethoxy)benzylidene]-2-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4965304.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4965324.png)



![methyl 4-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4965366.png)

![2-methyl-N-{2-[(2-methyl-1H-imidazol-1-yl)methyl]-1-propyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4965392.png)

![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)
